molecular formula C17H19NO6 B11059220 ethyl (2E,4E)-2-carbamoyl-6-(2,4-dimethylphenyl)-3,4-dihydroxy-6-oxohexa-2,4-dienoate

ethyl (2E,4E)-2-carbamoyl-6-(2,4-dimethylphenyl)-3,4-dihydroxy-6-oxohexa-2,4-dienoate

Cat. No.: B11059220
M. Wt: 333.3 g/mol
InChI Key: AGJRYZVRLVDAAJ-ZCJJVTNMSA-N
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Description

ETHYL (2E,4E)-2-(AMINOCARBONYL)-6-(2,4-DIMETHYLPHENYL)-3,4-DIHYDROXY-6-OXO-2,4-HEXADIENOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including an aminocarbonyl group, a dimethylphenyl group, and dihydroxy and oxo groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2E,4E)-2-(AMINOCARBONYL)-6-(2,4-DIMETHYLPHENYL)-3,4-DIHYDROXY-6-OXO-2,4-HEXADIENOATE typically involves multi-step organic reactions

Industrial Production Methods

In an industrial setting, the production of this compound would require optimized reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

ETHYL (2E,4E)-2-(AMINOCARBONYL)-6-(2,4-DIMETHYLPHENYL)-3,4-DIHYDROXY-6-OXO-2,4-HEXADIENOATE can undergo various chemical reactions, including:

    Oxidation: The dihydroxy groups can be oxidized to form diketones.

    Reduction: The oxo group can be reduced to form alcohols.

    Substitution: The aminocarbonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dihydroxy groups may yield diketones, while reduction of the oxo group may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study enzyme-substrate interactions.

    Medicine: Potential use in drug development due to its unique functional groups.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ETHYL (2E,4E)-2-(AMINOCARBONYL)-6-(2,4-DIMETHYLPHENYL)-3,4-DIHYDROXY-6-OXO-2,4-HEXADIENOATE involves its interaction with specific molecular targets. The aminocarbonyl group may interact with enzymes or receptors, while the dihydroxy and oxo groups may participate in redox reactions. These interactions can modulate biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL (2E,4E)-2-(AMINOCARBONYL)-6-(PHENYL)-3,4-DIHYDROXY-6-OXO-2,4-HEXADIENOATE
  • ETHYL (2E,4E)-2-(AMINOCARBONYL)-6-(2,4-DIMETHYLPHENYL)-3,4-DIHYDROXY-6-OXO-2,4-HEXADIENOATE

Uniqueness

ETHYL (2E,4E)-2-(AMINOCARBONYL)-6-(2,4-DIMETHYLPHENYL)-3,4-DIHYDROXY-6-OXO-2,4-HEXADIENOATE is unique due to the presence of the dimethylphenyl group, which may impart distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H19NO6

Molecular Weight

333.3 g/mol

IUPAC Name

ethyl (2E,5Z)-2-carbamoyl-6-(2,4-dimethylphenyl)-3,6-dihydroxy-4-oxohexa-2,5-dienoate

InChI

InChI=1S/C17H19NO6/c1-4-24-17(23)14(16(18)22)15(21)13(20)8-12(19)11-6-5-9(2)7-10(11)3/h5-8,19,21H,4H2,1-3H3,(H2,18,22)/b12-8-,15-14+

InChI Key

AGJRYZVRLVDAAJ-ZCJJVTNMSA-N

Isomeric SMILES

CCOC(=O)/C(=C(\C(=O)/C=C(/C1=C(C=C(C=C1)C)C)\O)/O)/C(=O)N

Canonical SMILES

CCOC(=O)C(=C(C(=O)C=C(C1=C(C=C(C=C1)C)C)O)O)C(=O)N

Origin of Product

United States

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